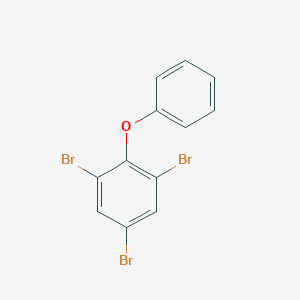

2,4,6-三溴二苯醚

描述

2,4,6-Tribromodiphenyl ether is an organic compound with the molecular formula C₁₂H₇Br₃O. It is a brominated diphenyl ether, characterized by the presence of three bromine atoms attached to the phenyl rings. This compound is primarily used as a flame retardant due to its ability to inhibit the spread of fire and delay combustion. It appears as a colorless crystalline solid or white powder and is soluble in organic solvents .

科学研究应用

2,4,6-Tribromodiphenyl ether has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of brominated flame retardants and their environmental impact.

Biology: Investigated for its potential effects on biological systems, including its neurotoxic and endocrine-disrupting properties.

Medicine: Studied for its potential use in developing new pharmaceuticals and therapeutic agents.

Industry: Widely used as a flame retardant in plastics, textiles, electronics, and building materials to enhance fire safety

作用机制

Target of Action

This compound belongs to the class of organic compounds known as bromophenols

Mode of Action

It is known that brominated flame retardants, such as this compound, can interact with various biological systems and may disrupt normal cellular functions .

Biochemical Pathways

Related compounds such as 2,2’,4,4’-tetrabromodiphenyl ether (bde-47) have been shown to modulate the intracellular expression of mirnas and interfere with the biogenesis, cargo content, and functional activity of macrophage cell-derived small extracellular vesicles .

Result of Action

It is known that brominated flame retardants can have various toxic effects, potentially disrupting normal cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tribromodiphenyl ether . For instance, this compound is resistant to photodegradation in the environment, which can lead to its persistence and potential bioaccumulation .

生化分析

Cellular Effects

Other brominated compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Other brominated compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .

准备方法

Synthetic Routes and Reaction Conditions

2,4,6-Tribromodiphenyl ether can be synthesized through the condensation reaction of 2,4,6-tribromophenol with dibromobenzene. The reaction typically involves the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .

Industrial Production Methods

In industrial settings, the production of 2,4,6-tribromodiphenyl ether involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反应分析

Types of Reactions

2,4,6-Tribromodiphenyl ether undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The phenyl rings can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO₄) in aqueous or organic solvents.

Major Products Formed

Substitution: Formation of substituted diphenyl ethers with various functional groups.

Reduction: Formation of diphenyl ether with hydrogen atoms replacing the bromine atoms.

Oxidation: Formation of oxidized derivatives such as quinones.

相似化合物的比较

Similar Compounds

- 2,4,4’-Tribromodiphenyl ether

- 2,2’,4,4’-Tetrabromodiphenyl ether

- 2,2’,4,4’,6-Pentabromodiphenyl ether

Uniqueness

2,4,6-Tribromodiphenyl ether is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other brominated diphenyl ethers, it has distinct flame-retardant properties and environmental persistence. Its specific arrangement of bromine atoms also affects its interaction with biological systems, making it a compound of interest in toxicological studies .

生物活性

2,4,6-Tribromodiphenyl ether (TBE) is a polybrominated diphenyl ether (PBDE) compound widely used as a flame retardant in various consumer products. Due to its persistent nature and potential for bioaccumulation, TBE has raised concerns regarding its biological activity and impact on human health and the environment. This article reviews the biological activity of TBE, focusing on its endocrine-disrupting properties, effects on thyroid hormone homeostasis, and implications for health based on diverse research findings.

- Chemical Formula : C₁₂H₇Br₃O

- Molecular Weight : 405.89 g/mol

- CAS Number : 155999-95-4

TBE and other PBDEs are structurally similar to thyroid hormones, which allows them to interfere with thyroid hormone transport and metabolism. Research indicates that TBE can disrupt the hypothalamic-pituitary-thyroid (HPT) axis, leading to altered thyroid hormone signaling pathways. The mechanisms include:

- Inhibition of thyroid hormone receptor binding.

- Alteration of thyroid hormone synthesis and secretion.

- Modulation of gene expression related to thyroid function.

Endocrine Disruption

Several studies have highlighted the endocrine-disrupting effects of TBE:

- Thyroid Hormone Levels : Exposure to TBE has been associated with decreased levels of circulating thyroxine (T₄) in animal models. For instance, studies with fathead minnows demonstrated that dietary exposure to PBDEs resulted in depressed plasma T₄ levels while not significantly affecting triiodothyronine (T₃) levels .

- Gene Expression Changes : TBE exposure has been linked to changes in mRNA levels for key thyroid-related genes in the pituitary gland and brain. In particular, elevated transcripts for thyrotropin β-subunit (TSHβ) were observed at lower exposure levels, indicating a compensatory response to decreased T₄ .

- Neurodevelopmental Impacts : Thyroid hormones play crucial roles in neurodevelopment; thus, disruption by TBE may affect neural progenitor cell proliferation and differentiation. Evidence suggests that TBE exposure could impair neurogenesis and synaptic development in vertebrates .

Table 1: Summary of Key Studies on TBE's Biological Activity

Bioaccumulation and Environmental Impact

TBE exhibits significant bioaccumulation potential in aquatic organisms. Studies have shown that zebrafish exposed to mixtures of brominated flame retardants retained metabolites indicative of persistent degradation products . This bioaccumulation raises concerns about the long-term ecological effects and potential transfer through food webs.

Health Implications

While some studies suggest a lack of direct association between PBDE exposure and thyroid cancer risk , the disruption of thyroid hormone homeostasis remains a critical concern. The potential for developmental impacts due to endocrine disruption necessitates further investigation into the long-term health effects of TBE exposure, particularly among vulnerable populations such as pregnant women and children.

属性

IUPAC Name |

1,3,5-tribromo-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZAPPGLBLTACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477017 | |

| Record name | 2,4,6-Tribromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155999-95-4 | |

| Record name | 2,4,6-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155999954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tribromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R013X1Y292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。